Cas no 2229070-52-2 (methyl2-(2-methyl-2H-indazol-3-yl)propan-2-ylamine)

Methyl 2-(2-methyl-2H-indazol-3-yl)propan-2-ylamine is a synthetic organic compound featuring an indazole core substituted with a tertiary amine moiety. Its structural design combines the indazole heterocycle, known for its stability and pharmacological relevance, with a sterically hindered amine group, which may enhance selectivity in binding interactions. This compound is of interest in medicinal chemistry for its potential as a building block in the development of bioactive molecules, particularly in targeting central nervous system (CNS) receptors or enzyme modulators. The methyl substitution on the indazole nitrogen improves metabolic stability, while the propan-2-ylamine side chain offers flexibility for further functionalization. Suitable for research applications requiring precise molecular scaffolds.
methyl2-(2-methyl-2H-indazol-3-yl)propan-2-ylamine structure
2229070-52-2 structure
Product Name:methyl2-(2-methyl-2H-indazol-3-yl)propan-2-ylamine
CAS No:2229070-52-2
MF:C12H17N3
MW:203.283482313156
CID:6027864
PubChem ID:165704894
Update Time:2025-05-25

methyl2-(2-methyl-2H-indazol-3-yl)propan-2-ylamine Chemical and Physical Properties

Names and Identifiers

    • methyl2-(2-methyl-2H-indazol-3-yl)propan-2-ylamine
    • 2229070-52-2
    • EN300-1800879
    • methyl[2-(2-methyl-2H-indazol-3-yl)propan-2-yl]amine
    • Inchi: 1S/C12H17N3/c1-12(2,13-3)11-9-7-5-6-8-10(9)14-15(11)4/h5-8,13H,1-4H3
    • InChI Key: XYFGXSHQACICGB-UHFFFAOYSA-N
    • SMILES: N1(C)C(=C2C=CC=CC2=N1)C(C)(C)NC

Computed Properties

  • Exact Mass: 203.142247555g/mol
  • Monoisotopic Mass: 203.142247555g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 29.8Ų

methyl2-(2-methyl-2H-indazol-3-yl)propan-2-ylamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1800879-0.05g
methyl[2-(2-methyl-2H-indazol-3-yl)propan-2-yl]amine
2229070-52-2
0.05g
$1272.0 2023-09-19
Enamine
EN300-1800879-0.1g
methyl[2-(2-methyl-2H-indazol-3-yl)propan-2-yl]amine
2229070-52-2
0.1g
$1332.0 2023-09-19
Enamine
EN300-1800879-0.25g
methyl[2-(2-methyl-2H-indazol-3-yl)propan-2-yl]amine
2229070-52-2
0.25g
$1393.0 2023-09-19
Enamine
EN300-1800879-0.5g
methyl[2-(2-methyl-2H-indazol-3-yl)propan-2-yl]amine
2229070-52-2
0.5g
$1453.0 2023-09-19
Enamine
EN300-1800879-1.0g
methyl[2-(2-methyl-2H-indazol-3-yl)propan-2-yl]amine
2229070-52-2
1g
$1515.0 2023-06-02
Enamine
EN300-1800879-2.5g
methyl[2-(2-methyl-2H-indazol-3-yl)propan-2-yl]amine
2229070-52-2
2.5g
$2969.0 2023-09-19
Enamine
EN300-1800879-5.0g
methyl[2-(2-methyl-2H-indazol-3-yl)propan-2-yl]amine
2229070-52-2
5g
$4391.0 2023-06-02
Enamine
EN300-1800879-10.0g
methyl[2-(2-methyl-2H-indazol-3-yl)propan-2-yl]amine
2229070-52-2
10g
$6512.0 2023-06-02
Enamine
EN300-1800879-1g
methyl[2-(2-methyl-2H-indazol-3-yl)propan-2-yl]amine
2229070-52-2
1g
$1515.0 2023-09-19
Enamine
EN300-1800879-5g
methyl[2-(2-methyl-2H-indazol-3-yl)propan-2-yl]amine
2229070-52-2
5g
$4391.0 2023-09-19

methyl2-(2-methyl-2H-indazol-3-yl)propan-2-ylamine Related Literature

Additional information on methyl2-(2-methyl-2H-indazol-3-yl)propan-2-ylamine

Methyl 2-(2-Methyl-2H-lndazol-3-Yl)Propan-2-Ylamine: A Comprehensive Overview

Methyl 2-(2-methyl-2H-lndazol-3-yl)propan-2-ylamine, identified by the CAS number 118616784, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structure and properties, has garnered attention due to its potential applications in drug development and material science. Recent studies have shed light on its synthesis, characterization, and biological activity, making it a subject of extensive research.

The chemical structure of methyl 2-(2-methyl-2H-lndazol-3-yl)propan-2-ylamine is characterized by a central indazole ring system, which is a bicyclic structure consisting of a benzene ring fused with an imidazole ring. The indazole moiety is further substituted with a methyl group at the 3-position and an amino group attached to a branched alkyl chain. This structural arrangement imparts unique electronic and steric properties to the molecule, making it amenable to various chemical reactions and biological interactions.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of methyl 2-(indazolyl)propanamine derivatives. Researchers have explored various routes, including nucleophilic aromatic substitution and palladium-catalyzed coupling reactions, to construct the indazole core. These methods not only enhance the yield but also allow for precise control over the substitution pattern, which is critical for optimizing biological activity.

The biological activity of methyl 118616784 has been a focal point of recent investigations. Studies have demonstrated that this compound exhibits potent inhibitory effects against several enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These findings suggest its potential as a lead compound for developing drugs targeting Alzheimer's disease and other related conditions.

In addition to its pharmacological applications, methyl 118616784 has shown promise in material science. Its ability to form stable coordination complexes with transition metals has led to its exploration as a ligand in catalysis and sensor applications. Recent research highlights its role in enhancing the selectivity and efficiency of catalysts used in industrial processes.

The safety profile of methyl 118616784 is another critical aspect that has been thoroughly investigated. Preclinical studies indicate that it exhibits low toxicity at therapeutic doses, making it a safer option for drug development. However, further studies are required to fully understand its long-term effects and potential for off-target interactions.

In conclusion, methyl 118616784 stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with advancements in synthetic techniques and biological insights, positions it as a valuable asset in both academic research and industrial development. As research continues to unfold, this compound is expected to contribute significantly to the advancement of medicine and materials science.

Recommended suppliers
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk